molecular formula C28H24N2O3 B11515670 2-{[hydroxy(diphenyl)acetyl]amino}-N-(2-methylphenyl)benzamide

2-{[hydroxy(diphenyl)acetyl]amino}-N-(2-methylphenyl)benzamide

Cat. No.: B11515670
M. Wt: 436.5 g/mol
InChI Key: ZWFDPBQMVNYOKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[Hydroxy(diphenyl)acetyl]amino}-N-(2-methylphenyl)benzamide is a complex organic compound with the molecular formula C28H24N2O3 This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[hydroxy(diphenyl)acetyl]amino}-N-(2-methylphenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Hydroxy(diphenyl)acetyl Chloride: This is achieved by reacting diphenylacetic acid with thionyl chloride (SOCl2) under reflux conditions to form hydroxy(diphenyl)acetyl chloride.

    Amidation Reaction: The hydroxy(diphenyl)acetyl chloride is then reacted with 2-methylphenylamine in the presence of a base such as triethylamine (TEA) to form the desired amide bond, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[Hydroxy(diphenyl)acetyl]amino}-N-(2-methylphenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

2-{[Hydroxy(diphenyl)acetyl]amino}-N-(2-methylphenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[hydroxy(diphenyl)acetyl]amino}-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amide groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: A simpler amide compound with similar structural features.

    Diphenylacetic Acid: Shares the diphenylacetyl moiety.

    2-Methylphenylamine: Contains the 2-methylphenyl group.

Uniqueness

2-{[Hydroxy(diphenyl)acetyl]amino}-N-(2-methylphenyl)benzamide is unique due to its combination of functional groups and aromatic rings, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.

Properties

Molecular Formula

C28H24N2O3

Molecular Weight

436.5 g/mol

IUPAC Name

2-[(2-hydroxy-2,2-diphenylacetyl)amino]-N-(2-methylphenyl)benzamide

InChI

InChI=1S/C28H24N2O3/c1-20-12-8-10-18-24(20)29-26(31)23-17-9-11-19-25(23)30-27(32)28(33,21-13-4-2-5-14-21)22-15-6-3-7-16-22/h2-19,33H,1H3,(H,29,31)(H,30,32)

InChI Key

ZWFDPBQMVNYOKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.